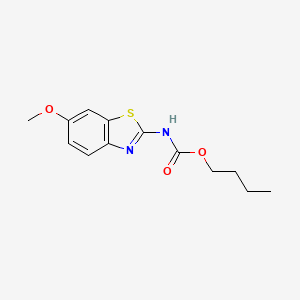

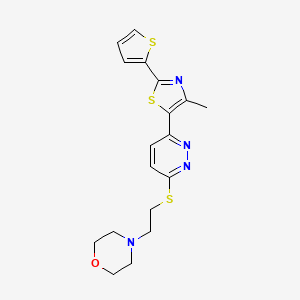

![molecular formula C25H14N2O3 B2419150 1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione CAS No. 108223-27-4](/img/structure/B2419150.png)

1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indoloisoquinoline derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by a fused ring structure that includes an indole and an isoquinoline ring .

Synthesis Analysis

The synthesis of similar compounds, such as indolo[2,1-a]isoquinoline derivatives, has been achieved through various methods, including radical cyclization processes . These methods often involve the use of catalysts and specific reagents .Molecular Structure Analysis

The molecular structure of indoloisoquinoline derivatives is characterized by a tetracyclic core, which includes an indole and an isoquinoline ring . The exact structure can vary depending on the specific substituents attached to this core .Chemical Reactions Analysis

Indoloisoquinoline derivatives can undergo various chemical reactions, depending on their specific structure and the conditions used . For example, they have been found to exhibit α-glucosidase inhibitory effects .Physical And Chemical Properties Analysis

The physical and chemical properties of indoloisoquinoline derivatives can vary widely depending on their specific structure. Factors that can influence these properties include the presence and nature of substituents on the core structure, as well as the overall shape and size of the molecule .Wissenschaftliche Forschungsanwendungen

Pro-Inflammatory Cytokine Production

The compound has been found to augment pro-inflammatory cytokine production in IL-1β-stimulated primary human oral cells . It showed a synergistic increase in inflammatory molecules and cytokine production (IL-6, IL-8, and COX-2) at both mRNA and protein levels in IL-1β-stimulated gingival fibroblasts .

α-Glucosidase Inhibitory Effects

Indolo[1,2-b]isoquinoline derivatives, which may include the compound , have been screened for their α-glucosidase inhibitory effects . This suggests potential applications in the treatment of diseases like diabetes.

Synthesis of Indole Derivatives

The compound could be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . Indole derivatives play a significant role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .

4. Inhibition of Ovarian Cancer Cell Proliferation The compound has been found to inhibit the proliferation of ovarian cancer cells . This suggests potential applications in cancer treatment.

5. Promotion of Apoptosis in Cancer Cells In addition to inhibiting proliferation, the compound has also been found to promote apoptosis in ovarian cancer cells . This could be another avenue for cancer treatment research.

Inhibition of Cell Migration

The compound has been found to inhibit the migration of ovarian cancer cells . This could potentially prevent the spread of cancer to other parts of the body.

Wirkmechanismus

Target of Action

The primary target of 1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione, also known as DPIE, is the Interleukin-1 receptor (IL-1R) . IL-1R plays a crucial role in the immune response and inflammation, as it is the receptor for the pro-inflammatory cytokine IL-1β .

Mode of Action

DPIE interacts with IL-1R, modulating the binding of the cytokine IL-1β to the receptor . This interaction enhances the production of pro-inflammatory cytokines such as IL-6, IL-8, and COX-2 in IL-1β-stimulated cells . The enhancing activity of DPIE increases in a dose-dependent manner .

Biochemical Pathways

The interaction between DPIE and IL-1R influences the IL-1β signaling pathway, which is involved in the production of pro-inflammatory cytokines . The modulation of this pathway by DPIE leads to an increase in the production of IL-6, IL-8, and COX-2, key players in the inflammatory response .

Pharmacokinetics

Its ability to modulate cytokine production in a dose-dependent manner suggests that it is bioavailable and can reach its target in the body .

Result of Action

The result of DPIE’s action is an enhanced inflammatory response. By increasing the production of pro-inflammatory cytokines, DPIE can amplify the body’s immune response to infections or other stimuli .

Action Environment

The efficacy and stability of DPIE can be influenced by various environmental factors. For instance, the pH of the reaction solution can affect the yield of DPIE . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6,12-diphenyl-6,12-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7,13-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H14N2O3/c28-23-19-12-11-17-21-18(25(30)27(24(17)29)16-9-5-2-6-10-16)13-14-20(22(19)21)26(23)15-7-3-1-4-8-15/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGWGJUEGMIZJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=C4C5=C(C=CC(=C35)C2=O)C(=O)N(C4=O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

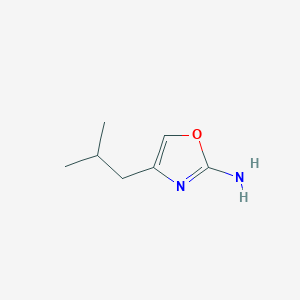

![3-cyclohexyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2419067.png)

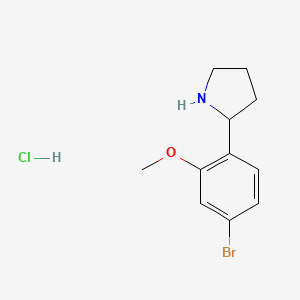

![3-amino-N-(5-chloro-2-methoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2419069.png)

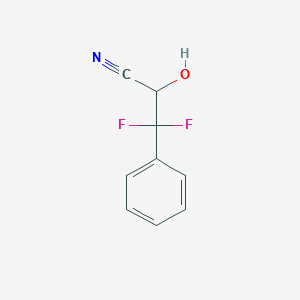

![7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B2419073.png)

![2-ethoxy-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2419074.png)

![Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-7-ol;dihydrochloride](/img/structure/B2419078.png)

acetic acid](/img/structure/B2419083.png)

![(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2419084.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea](/img/structure/B2419088.png)